molecular formula C9H11N3O B1618108 (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol CAS No. 330472-50-9

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

Cat. No.: B1618108
CAS No.: 330472-50-9
M. Wt: 177.2 g/mol
InChI Key: ZPELHGDYBGCOKX-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol typically involves the reaction of 5-amino-1-methylbenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acid, while substitution reactions can produce a variety of N-substituted benzimidazole derivatives.

Scientific Research Applications

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester
  • 1-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-ethanol

Uniqueness

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, or specificity for certain targets.

Properties

IUPAC Name

(5-amino-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELHGDYBGCOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357770
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330472-50-9
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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